![molecular formula C14H11ClF3N5O B3035467 4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 321433-40-3](/img/structure/B3035467.png)
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
The compound “4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with various functional groups including a chloro group, a trifluoromethyl group, and an amino group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The pyridine ring is substituted with a chloro group, a trifluoromethyl group, and an amino group .Scientific Research Applications
- Impact : Over 20 new TFMP-containing agrochemicals have acquired ISO common names, demonstrating their effectiveness in crop protection .
- Clinical Trials : Several candidates are currently undergoing clinical trials, indicating ongoing interest in TFMP derivatives for therapeutic purposes .
- Continued Research : Research and development involving TFMP derivatives have consistently increased over the years .
- Example : Chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine yields the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which can be further fluorinated in vapor-phase reactions .
Crop Protection and Agrochemicals
Pharmaceuticals
Unique Physicochemical Properties
Synthesis Methods
Intermediate Synthesis
Specific Derivatives
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The presence of a -cf3 group in similar molecules has been shown to lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially alter the protein’s function, leading to the observed pharmacological effects.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction is a potential pathway involved in the synthesis of this compound . The SM coupling reaction involves the formation of a carbon-carbon bond between two chemically differentiated fragments with the help of a metal catalyst .
Pharmacokinetics
The presence of a -cf3 group in similar molecules has been associated with improved drug potency , which could potentially influence the bioavailability of this compound.
Result of Action
Similar molecules with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction used in the synthesis of this compound is known for its mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign . These factors could potentially influence the action and stability of this compound.
properties
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxo-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N5O/c15-10-5-8(14(16,17)18)7-23-12(10)21-4-3-20-11-1-2-22-13(24)9(11)6-19/h1-2,5,7H,3-4H2,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNASGWQHVZJWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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